Fmoc-MeLys(Dde)
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Overview
Description
Fmoc-MeLys(Dde) is a quasi-orthogonally-protected Lys derivative for Fmoc SPPS . The Fmoc group can be removed selectively by treatment with piperidine . It is also known as N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine .
Synthesis Analysis
The synthesis of Fmoc-MeLys(Dde) involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Molecular Structure Analysis
The molecular formula of Fmoc-MeLys(Dde) is C31H36N2O6 . Its molecular weight is 532.63 . The structure of Fmoc-MeLys(Dde) is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group in Fmoc-MeLys(Dde) is generally rapidly removed by some primary (e.g., ethanolamine) and some secondary amines . The Dde group is cleaved with 2% hydrazine in DMF .Physical and Chemical Properties Analysis
Fmoc-MeLys(Dde) is a powder form substance . It has a melting point of 80 °C (decomposes) . It is stable when stored in a dry form in the cold .Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-MeLys(Dde) is utilized in preparing peptides with labels or tags attached to the lysine sidechain . It is also utilized to prepare peptides that are cyclized through the lysine side chain . Future research may focus on its potential applications in the synthesis of branched peptides, di-epitopic peptides, preparation of MAP core molecules, and lipo-MAPs .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-20(29-27(35)17-32(2,3)18-28(29)36)33-16-10-9-15-26(30(37)38)34(4)31(39)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,25-26,35H,9-10,15-19H2,1-4H3,(H,37,38)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFFONVXMBNRP-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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